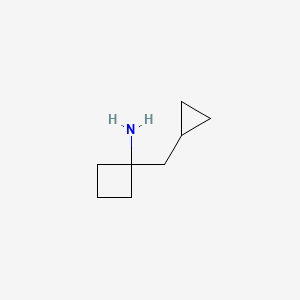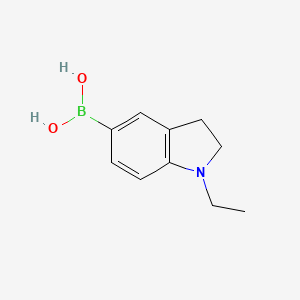
(1-Ethylindolin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylindolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly interesting due to its indole structure, which is a fused heterocyclic compound known for its biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylindolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .
Scientific Research Applications
(1-Ethylindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethylindolin-5-yl)boronic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the indole structure may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity but different substitution patterns.
Phenylboronic acid: A simpler boronic acid that lacks the indole structure but shares similar chemical properties.
Pyridylboronic acid: A boronic acid with a pyridine ring, offering different electronic properties compared to the indole ring.
Uniqueness: (1-Ethylindolin-5-yl)boronic acid is unique due to its combination of the indole structure and boronic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and biological research .
Properties
Molecular Formula |
C10H14BNO2 |
|---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(1-ethyl-2,3-dihydroindol-5-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-4,7,13-14H,2,5-6H2,1H3 |
InChI Key |
IOMJWQCZJLLPNJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


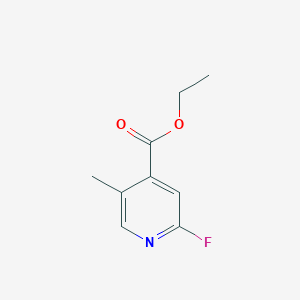
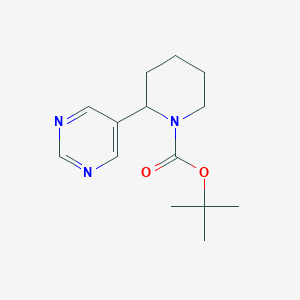
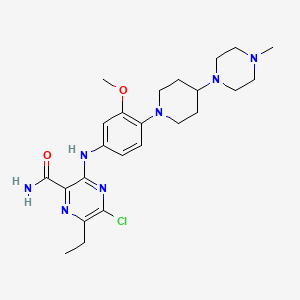
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
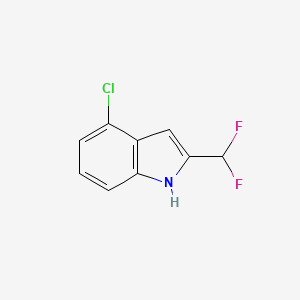
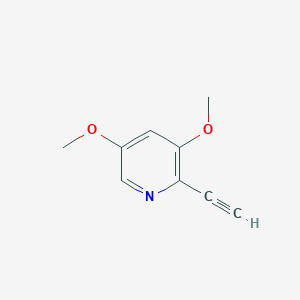
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)
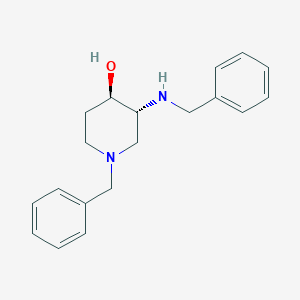
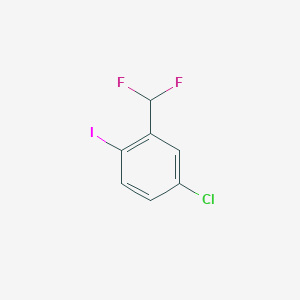
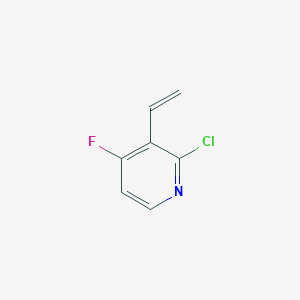
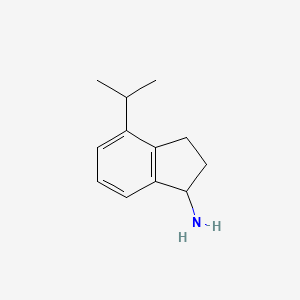
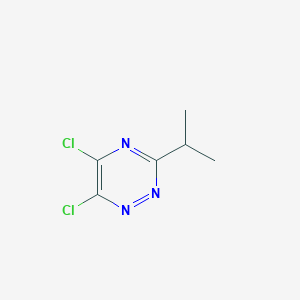
![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)
